Antimicrobial Activity: Derivatives of 4-Chloro-3-methylphenol demonstrate antimicrobial activity against various bacteria, fungi, and yeasts. [, ] This suggests that 3-(4-Chloro-3-methylphenyl)propanoic acid, or its derivatives, could potentially be explored for similar properties.
Building Blocks for Organic Synthesis: Compounds containing the 4-Chloro-3-methylphenyl group serve as valuable building blocks for synthesizing more complex molecules, including those with potential pharmaceutical applications. [, , ]
Materials Science: Polyarylamines synthesized from bis(4-chloro-3-nitrophenyl) sulfone, a compound structurally related to the acid , display promising thermal properties, suggesting potential applications in materials science. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6